Cloflubicyne
Cloflubicyne
This is a potent non-competitive GABA antagonist, a convulsant and a laboratory insecticide. Organofluorate compound , synthetic
The IC50 for blocking the GABA-dependent [36Cl] uptake in rat brain synaptosomes: 10 nM. The inhibition of the GABA-dependent Cl- current occurs at 5.3 nM.
Experiments with [3H]-labelled GABA-competitive ligands (Muscimol, Flunitrazepam) showed no influence of Cloflubicyne up to 10 μM.
This is a potent non-competitive GABA antagonist, a convulsant and a laboratory insecticide. Organofluorate compound, synthetic
The IC50 for blocking the GABA-dependent [36Cl] uptake in rat brain synaptosomes: 10 nM. The inhibition of the GABA-dependent Cl- current occurs at 5.3 nM.
Experiments with [3H]-labelled GABA-competitive ligands (Muscimol, Flunitrazepam) showed no influence of Cloflubicyne up to 10 μM.
This is a potent non-competitive GABA antagonist, a convulsant and a laboratory insecticide. Organofluorate compound, synthetic
Brand Name:
Vulcanchem
CAS No.:
224790-70-9
VCID:
VC20765090
InChI:
InChI=1S/C11H6Cl2F6N2/c12-6-4-1-5(7(6)13)9(10(14,15)16,11(17,18)19)8(4,2-20)3-21/h4-7H,1H2
SMILES:
C1C2C(C(C1C(C2(C#N)C#N)(C(F)(F)F)C(F)(F)F)Cl)Cl
Molecular Formula:
C11H6Cl2F6N2
Molecular Weight:
351.07 g/mol
Cloflubicyne
CAS No.: 224790-70-9
Cat. No.: VC20765090
Molecular Formula: C11H6Cl2F6N2
Molecular Weight: 351.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | This is a potent non-competitive GABA antagonist, a convulsant and a laboratory insecticide. Organofluorate compound , synthetic The IC50 for blocking the GABA-dependent [36Cl] uptake in rat brain synaptosomes: 10 nM. The inhibition of the GABA-dependent Cl- current occurs at 5.3 nM. Experiments with [3H]-labelled GABA-competitive ligands (Muscimol, Flunitrazepam) showed no influence of Cloflubicyne up to 10 μM. This is a potent non-competitive GABA antagonist, a convulsant and a laboratory insecticide. Organofluorate compound, synthetic |
|---|---|
| CAS No. | 224790-70-9 |
| Molecular Formula | C11H6Cl2F6N2 |
| Molecular Weight | 351.07 g/mol |
| IUPAC Name | 5,6-dichloro-3,3-bis(trifluoromethyl)bicyclo[2.2.1]heptane-2,2-dicarbonitrile |
| Standard InChI | InChI=1S/C11H6Cl2F6N2/c12-6-4-1-5(7(6)13)9(10(14,15)16,11(17,18)19)8(4,2-20)3-21/h4-7H,1H2 |
| Standard InChI Key | NTESZNJQNKSALM-UHFFFAOYSA-N |
| SMILES | C1C2C(C(C1C(C2(C#N)C#N)(C(F)(F)F)C(F)(F)F)Cl)Cl |
| Canonical SMILES | C1C2C(C(C1C(C2(C#N)C#N)(C(F)(F)F)C(F)(F)F)Cl)Cl |
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